

# Application Notes and Protocols for Asymmetric Reactions with (R,R)-Chiraphite

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## Compound of Interest

Compound Name: (R,R)-Chiraphite

Cat. No.: B127078

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These application notes provide a detailed overview of the utilization of the C2-symmetric phosphite ligand, **(R,R)-Chiraphite**, in asymmetric catalysis. The primary focus of this document is on its successful application in a key atroposelective Negishi coupling reaction for the synthesis of the potent KRAS G12C inhibitor, GDC-6036 (divarasib).

## Introduction to (R,R)-Chiraphite

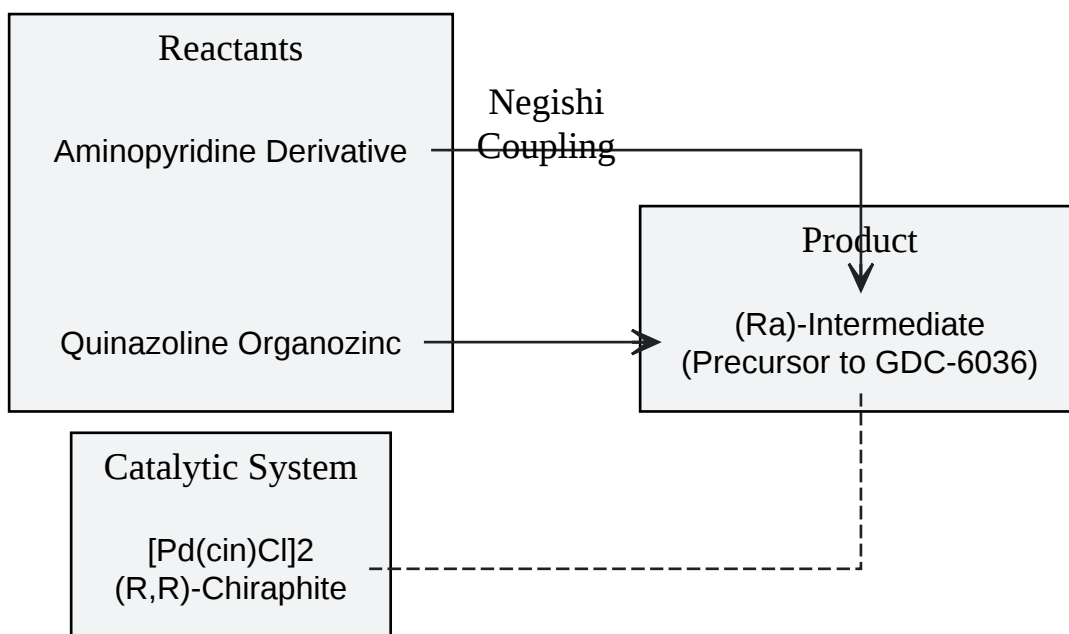
**(R,R)-Chiraphite** is a chiral diphosphite ligand known for its ability to induce high stereoselectivity in various metal-catalyzed reactions. Its rigid C2-symmetric backbone plays a crucial role in creating a well-defined chiral environment around the metal center, enabling precise control over the stereochemical outcome of the reaction. While its application is not as broadly documented as some other privileged ligands, it has proven to be highly effective in specific, challenging transformations.

## Featured Application: Atroposelective Negishi Coupling in the Synthesis of GDC-6036

A significant and recent application of **(R,R)-Chiraphite** is in the highly atroposelective Negishi coupling to construct the sterically hindered C-C biaryl bond in the synthesis of GDC-6036.<sup>[1]</sup><sup>[2]</sup> This reaction is a critical step in the second-generation manufacturing process of this important anti-cancer drug candidate.<sup>[1]</sup><sup>[2]</sup>

The palladium-catalyzed coupling of a functionalized aminopyridine and a quinazoline organozinc reagent proceeds with excellent yield and outstanding diastereoselectivity, highlighting the efficacy of **(R,R)-Chiraphite** in controlling axial chirality.

## Reaction Scheme:



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Caption: Atroposelective Negishi coupling catalyzed by a Pd/**(R,R)-Chiraphite** system.

## Quantitative Data

The following table summarizes the key quantitative data for the atroposelective Negishi coupling reaction in the synthesis of GDC-6036.

Parameter	Value	Reference
Yield	70% (after crystallization)	[1]
Diastereomeric Ratio (dr)	>99:1	[1]
Catalyst Loading	0.5 mol % [Pd(cin)Cl] <sub>2</sub>	[2]
Ligand Loading	1 mol % (R,R)-Chiraphite	[2]

# Experimental Protocol: Atroposelective Negishi Coupling

This protocol is adapted from the supporting information of the published second-generation synthesis of GDC-6036.

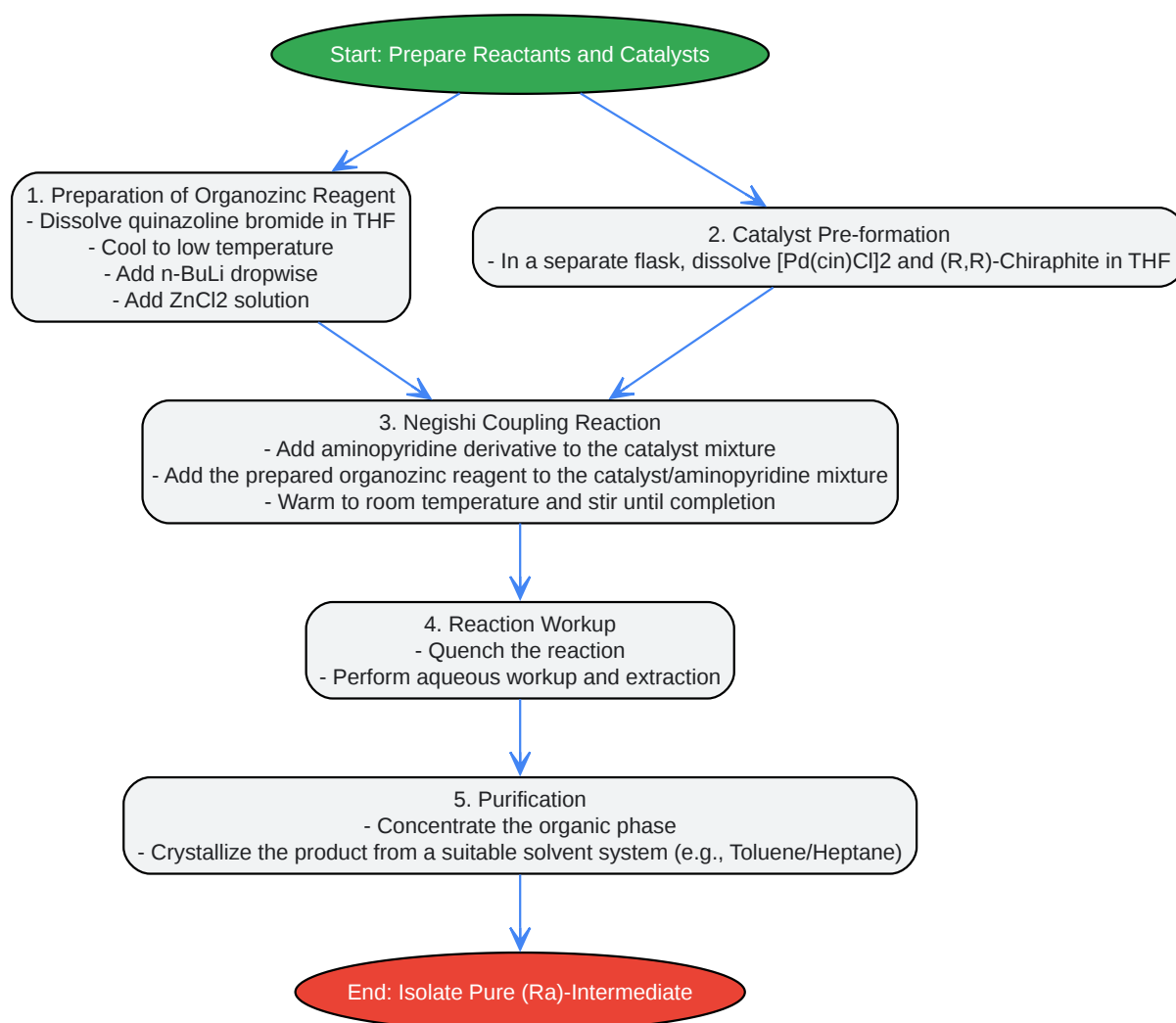
## Materials:

- Aminopyridine derivative
- Quinazoline bromide precursor
- n-Butyllithium (n-BuLi)
- Zinc chloride (ZnCl<sub>2</sub>)
- [Pd(cin)Cl]<sub>2</sub> (Palladium(II) cinnamyl chloride dimer)
- **(R,R)-Chiraphite**
- Anhydrous Tetrahydrofuran (THF)
- Toluene
- Heptane

## Equipment:

- Inert atmosphere glovebox or Schlenk line
- Dry glassware
- Magnetic stirrer and stir bars
- Syringes and needles for transfer of reagents
- Temperature control system (cryostat or ice bath)

## Workflow Diagram



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Caption: Experimental workflow for the atroposelective Negishi coupling.

Step-by-Step Procedure:

- Preparation of the Organozinc Reagent:

- In a flame-dried flask under an inert atmosphere, dissolve the quinazoline bromide precursor in anhydrous THF.
- Cool the solution to a low temperature (e.g., -78 °C).
- Slowly add a solution of n-butyllithium dropwise, maintaining the low temperature.
- After stirring for a specified time, add a solution of zinc chloride in THF to the reaction mixture.
- Allow the mixture to warm to room temperature and stir to ensure complete formation of the organozinc reagent.
- Catalyst and Substrate Preparation:
  - In a separate flame-dried flask under an inert atmosphere, dissolve [Pd(cin)Cl]<sub>2</sub> and **(R,R)-Chiraphite** in anhydrous THF.
  - Stir the mixture at room temperature to allow for catalyst pre-formation.
  - Add the solid aminopyridine derivative to this catalyst solution.
- Negishi Coupling:
  - Slowly transfer the freshly prepared organozinc reagent from step 1 into the flask containing the catalyst and aminopyridine derivative (from step 2).
  - Allow the reaction mixture to warm to room temperature and stir until the reaction is deemed complete by a suitable monitoring technique (e.g., HPLC, TLC).
- Workup and Purification:
  - Upon completion, quench the reaction by the addition of a suitable aqueous solution (e.g., saturated ammonium chloride).
  - Extract the product with an organic solvent (e.g., ethyl acetate).

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by crystallization from an appropriate solvent system (e.g., toluene/heptane) to yield the highly enantioenriched (R<sub>a</sub>)-intermediate.

## Substrate Scope

Currently, the publicly available literature predominantly focuses on the application of **(R,R)-Chiraphite** for the specific atroposelective Negishi coupling in the synthesis of GDC-6036. While variations of the aminopyridine and quinazoline coupling partners may be tolerated, a broad substrate scope for this particular catalytic system has not been extensively reported. Further research would be required to explore the versatility of the Pd/(R,R)-Chiraphite system for the synthesis of other axially chiral biaryl compounds.

## Conclusion

**(R,R)-Chiraphite** has demonstrated its value as a highly effective chiral ligand in a challenging and industrially relevant atroposelective Negishi coupling. The detailed protocol provided herein offers a starting point for researchers aiming to utilize this catalytic system for the synthesis of GDC-6036 or structurally related compounds. While its broader applicability in other asymmetric transformations is yet to be fully explored, its success in this key application underscores its potential for enabling highly stereoselective bond formations.

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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 2. Second-Generation Atroposelective Synthesis of KRAS G12C Covalent Inhibitor GDC-6036 - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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